molecular formula C7H16OSSi B14255248 2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane CAS No. 403664-89-1

2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane

Cat. No.: B14255248
CAS No.: 403664-89-1
M. Wt: 176.35 g/mol
InChI Key: DEDUOYPCCBGMOH-UHFFFAOYSA-N
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Description

2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane is an organosilicon compound that features a unique thiasilolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane typically involves the reaction of a silicon-containing precursor with a sulfur-containing reagent under controlled conditions. One common method involves the use of 2-methyl-2-propanol and a thionyl chloride derivative, followed by cyclization to form the thiasilolane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiasilolane ring into simpler sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiasilolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiasilolane derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as silicone-based coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A structural isomer with different chemical properties and applications.

    2-Methyl-2-propanyl [(14-amino-3,6,9,12-tetraoxatetradec-1-yl)oxy]carbamate: A compound with similar functional groups but different biological activities.

    tert-Butyl alcohol: Another isomer with distinct physical and chemical properties.

Uniqueness

2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane is unique due to its thiasilolane ring structure, which imparts specific reactivity and stability. This uniqueness makes it valuable in applications requiring precise chemical modifications and high-performance materials.

Properties

CAS No.

403664-89-1

Molecular Formula

C7H16OSSi

Molecular Weight

176.35 g/mol

IUPAC Name

2-methyl-2-propan-2-yloxythiasilolane

InChI

InChI=1S/C7H16OSSi/c1-7(2)8-10(3)6-4-5-9-10/h7H,4-6H2,1-3H3

InChI Key

DEDUOYPCCBGMOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si]1(CCCS1)C

Origin of Product

United States

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